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Introduction
Recent advancements in synthetic biology have provided powerful tools for the genetic

manipulation of bacteriophages (phages), enabling the development of novel therapeutics,

diagnostics, and research reagents. One such advanced system, Serine-integrase Assisted

Genome Engineering (SAGE), offers a highly efficient and precise method for modifying phage

genomes. It has come to our attention that "Sairga" is a likely misspelling of SAGE, a

technology that utilizes phage-encoded serine integrases to catalyze site-specific

recombination. This document provides detailed application notes and protocols for the use of

the SAGE system in the genetic engineering of bacteriophages.

Serine integrases, such as Bxb1 and φC31, are enzymes that mediate unidirectional

recombination between two specific DNA sequences: the attachment site on the phage (attP)

and the attachment site on the bacterial host (attB). This process results in the integration of a

DNA sequence containing an attP site into a genome at an attB site, creating two new hybrid

sites, attL and attR. The high specificity and efficiency of this system, without the need for host

cofactors, make it an ideal tool for phage genome engineering.

Applications of SAGE in phage engineering are diverse and include:
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Therapeutic Phage Enhancement: Modification of phage genomes to broaden host range,

improve bactericidal activity, or introduce genes that disrupt bacterial antibiotic resistance

mechanisms.

Phage-based Delivery Systems: Engineering phages to deliver therapeutic payloads such as

toxins or CRISPR-Cas systems to specific bacterial pathogens.

Basic Research: Facilitating the study of phage gene function through targeted gene

knockouts, insertions, and reporter gene fusions.

Data Presentation: Efficiency of Serine Integrases
The choice of serine integrase is critical for successful genome engineering. The efficiency of

recombination can vary depending on the integrase, the host organism, and the specific

experimental conditions. Below is a summary of reported efficiencies for commonly used serine

integrases.
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Integrase System/Organism
Recombination
Efficiency

Reference

Bxb1
Mammalian Cells

(Plasmid Integration)

Up to 98% of

transfected cells

developed into stable

clones.

[1]

Bxb1 in vitro DNA assembly

Highest efficiency

among four tested

integrases (ϕRv1,

ϕBT1, TG1, and

Bxb1) for obtaining

final assembled

products.

[2][3]

φC31
Mammalian Cells

(Chromatin Targets)

Recombination

efficiency comparable

to the Cre/loxP

system, significantly

enhanced by the

addition of a C-

terminal nuclear

localization signal.

[4]

A118

Human Cells

(Intramolecular

Recombination)

Approximately 50% [5]

U153

Human Cells

(Intramolecular

Recombination on

A118 sites)

Efficient

recombination.
[5]

φFC1

Mammalian Cells

(Intramolecular

Recombination)

11% to 75% [5]
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φRv1

Mammalian Cells

(Intramolecular

Recombination)

11% to 75% [5]

Signaling Pathways and Experimental Workflows
Mechanism of Serine Integrase-Mediated Recombination
The core of the SAGE system is the precise, unidirectional recombination event catalyzed by a

serine integrase. The following diagram illustrates this fundamental process.

Initial State

Recombination Final State

Donor DNA with attP site

Serine Integrase (e.g., Bxb1)

Target Phage/Bacterial Genome with attB site

Recombinant Genome with integrated DNA flanked by attL and attR sites

Click to download full resolution via product page

Mechanism of SAGE recombination.

Experimental Protocols
There are several strategies for applying the SAGE system to engineer phage genomes. The

choice of protocol will depend on the nature of the target phage (lytic vs. temperate), the size of

the desired genetic modification, and the available molecular biology tools for the phage's host.

Protocol 1: Yeast-Based Assembly and Engineering of
Phage Genomes
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This protocol is particularly useful for engineering lytic phages and for making large or multiple

modifications to a phage genome. The entire phage genome is assembled from PCR

fragments in yeast, allowing for the seamless inclusion of engineered DNA fragments. The

modified genome is then extracted and "rebooted" in the phage's natural host.

Workflow for Yeast-Based Phage Genome Assembly

1. Amplify Phage Genome in Overlapping Fragments via PCR

3. Co-transform Phage DNA Fragments and YAC into Yeast

2. Amplify Yeast Artificial Chromosome (YAC) with homology to phage genome ends

4. In vivo Assembly of Phage Genome in Yeast via Homologous Recombination

5. Extract Assembled Phage Genome from Yeast

6. Reboot Phage Genome in Susceptible Bacterial Host

7. Screen for Recombinant Phages via Plaque Assay and PCR

Click to download full resolution via product page

Yeast-based phage genome assembly workflow.

Detailed Methodology:

Design and Amplify Phage Genome Fragments:
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Design primers to amplify the entire phage genome in overlapping fragments of 4-12 kb.

Ensure that adjacent fragments have at least 30-40 bp of homologous overlap.

To insert a gene of interest, design a PCR fragment containing the gene flanked by

sequences homologous to the desired insertion site in the phage genome. This fragment

will also need to contain an attP site if using SAGE for integration.

The first and last fragments of the phage genome should be amplified with primers that

add homology arms to a Yeast Artificial Chromosome (YAC) vector.[6]

Prepare the YAC Vector:

Linearize a suitable YAC vector (e.g., pRS415) by PCR or restriction digest. The ends of

the linearized YAC should be homologous to the ends of the phage genome.

Yeast Transformation and Genome Assembly:

Co-transform the amplified phage genome fragments and the linearized YAC vector into

competent Saccharomyces cerevisiae cells.

Yeast will assemble the phage genome into the YAC via homologous recombination (gap-

repair cloning).[6]

Select for yeast transformants containing the full-length phage genome on appropriate

selective media.

Extraction of the Assembled Phage Genome:

Culture the selected yeast clones and extract the total DNA, which will include the YAC

containing the assembled phage genome.

Rebooting the Phage Genome:

Transform the extracted DNA into a suitable bacterial host for the phage. For some

phages, electroporation is an effective method.

The bacterial host will recognize the phage genome and initiate the lytic cycle, producing

infectious phage particles.
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Screening and Verification:

Perform plaque assays using the lysate from the rebooted culture.

Pick individual plaques and screen for the desired genetic modification by PCR using

primers flanking the insertion site.

Sequence the PCR products to confirm the correct insertion and the integrity of the

surrounding genomic region.

Protocol 2: Bacteriophage Recombineering with
Electroporated DNA (BRED) using Serine Integrases
The BRED protocol is a powerful method for engineering lytic phages directly in their bacterial

host. While traditionally used with homologous recombination, it can be adapted for SAGE by

using a targeting substrate that contains an attP site and expressing the corresponding serine

integrase in the host.

Workflow for SAGE-adapted BRED
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1. Prepare Electrocompetent Bacterial Host Expressing Serine Integrase

3. Co-electroporate Phage DNA and Targeting Substrate into Host

2. Prepare Phage Genomic DNA and Targeting DNA Substrate with attP site

4. Allow Phage Replication and Host Lysis

5. Plaque Assay of Lysate

6. Screen Individual Plaques for Recombinant Phages by PCR

Click to download full resolution via product page

SAGE-adapted BRED workflow.

Detailed Methodology:

Prepare the Recombineering Host:

Use a bacterial strain that is permissive to the phage of interest.

Transform this host with a plasmid that expresses the desired serine integrase (e.g.,

Bxb1). The expression of the integrase can be under the control of an inducible promoter

to minimize toxicity.

The host genome should contain an attB site at the desired location for phage genome

modification, or the attB site can be engineered into the phage genome in a prior step.

Prepare DNA for Electroporation:
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Isolate high-quality genomic DNA from the phage to be engineered.

Prepare a linear double-stranded DNA targeting substrate. This substrate should contain

the gene of interest and an attP site, flanked by sequences homologous to the region of

the phage genome where the insertion is desired.[7]

Co-electroporation:

Prepare electrocompetent cells of the serine integrase-expressing host strain.

Co-electroporate the phage genomic DNA and the targeting DNA substrate into the

competent cells.[8]

Phage Replication and Plaque Formation:

After electroporation, recover the cells in a suitable broth medium and then plate them with

a lawn of the parental host strain to allow for plaque formation.

During replication within the electroporated cells, the expressed serine integrase will

catalyze the recombination between the attP site on the targeting substrate and the attB

site in the phage genome.

Screening for Recombinant Phages:

Pick individual plaques and resuspend them in buffer.

Use a portion of the plaque suspension as a template for PCR screening. Design primers

that flank the targeted region of the phage genome. Recombinant phages will yield a

larger PCR product than wild-type phages.

Confirm the modification by DNA sequencing.

Protocol 3: Recombinase-Mediated Cassette Exchange
(RMCE) for Prophage Engineering
RMCE is a sophisticated technique that allows for the clean replacement of a genomic DNA

segment with a new DNA cassette. This is particularly useful for modifying prophages (phage

genomes integrated into the host chromosome). This method requires two different serine
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integrase systems or a combination of a serine integrase and another recombinase system

(e.g., Flp/FRT).

Logical Relationship for RMCE

Prophage with a placeholder cassette flanked by attB1 and attB2 sites

Integrase 1 mediates recombination at attB1/attP1. Integrase 2 mediates recombination at attB2/attP2.

Donor plasmid with the gene of interest flanked by attP1 and attP2 sites Co-expression of Integrase 1 and Integrase 2

Prophage with the gene of interest integrated, and the placeholder cassette removed.

Click to download full resolution via product page

Logical flow of RMCE for prophage engineering.

Detailed Methodology:

Construct the Target Prophage Strain:

First, engineer the prophage in the bacterial chromosome to contain a "landing pad"

cassette. This cassette should be flanked by two different attB sites (e.g., attB for Bxb1

and attB for φC31). The cassette can contain a counter-selectable marker to facilitate the

selection of successful exchange events.

Construct the Donor Plasmid:

Create a donor plasmid that contains the desired gene or genetic module. This "cassette"

should be flanked by the corresponding attP sites (attP for Bxb1 and attP for φC31).[9]

Perform the Cassette Exchange:

Introduce the donor plasmid into the bacterial strain containing the engineered prophage.
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Induce the expression of both serine integrases. The integrases will recognize their

respective attB/attP pairs and mediate a double reciprocal recombination event.

This will result in the seamless exchange of the placeholder cassette in the prophage with

the gene of interest from the donor plasmid.

Selection and Verification:

Select for cells that have undergone the cassette exchange. If a counter-selectable marker

was used in the landing pad, select for cells that have lost this marker.

Verify the correct cassette exchange by PCR and DNA sequencing of the modified

prophage region.

Conclusion
The Serine-integrase Assisted Genome Engineering (SAGE) system provides a robust and

versatile platform for the genetic modification of bacteriophages. The high efficiency and

specificity of serine integrases enable a wide range of applications, from fundamental research

into phage biology to the development of next-generation phage-based therapeutics. The

protocols outlined in this document, based on yeast-based assembly, BRED, and RMCE,

provide a foundation for researchers to apply SAGE technology to their specific phage

systems. As with any genetic engineering technique, optimization of protocols for the specific

phage and host system is crucial for success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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